(4-Cyanooxan-4-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4-cyanooxan-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVUCKURRXVYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Hydrolysis and Chlorination of Methyl Mercaptan
- Process: Simultaneous hydrolysis and chlorination of methyl mercaptan in a saturated aqueous hydrochloric acid medium.
- Conditions: Temperature range 40–75 °C; residence time 3–60 seconds.
- Reagents: Gaseous methyl mercaptan, chlorine gas, aqueous hydrochloric acid.
- Equipment: Baffled column reactor with paddle agitator to disperse gases.
- Product Isolation: Cooling the reaction mixture to separate dense methanesulfonyl chloride phase, followed by drying under reduced pressure.
- Advantages: Continuous process, high purity (>99%), high yield, and recycling of hydrochloric acid.
- Reference: US Patent US3993692A details this process extensively, emphasizing reaction control and phase separation techniques for methane sulfonyl chloride production.
| Parameter | Range/Condition | Notes |
|---|---|---|
| Temperature | 40–75 °C | Elevated temperature for reaction |
| Residence Time | 3–60 seconds | Ensures complete reaction |
| Reactants Ratio | Methyl mercaptan:Cl2 | Controlled gaseous feed |
| Reaction Medium | Saturated aqueous HCl | Moderates heat and dissolves gases |
| Product Purity | >99% | After phase separation and drying |
Chlorination of Sulfonic Acid Intermediates
- Sulfonyl chlorides can be prepared by chlorinating corresponding sulfonic acids or sulfonate salts using chlorinating agents such as thionyl chloride (SOCl2).
- This method is applicable for functionalized sulfonyl chlorides, including those with heterocyclic substituents.
- The reaction is typically performed under inert atmosphere, at moderate temperatures (60–80 °C), and requires careful handling of toxic reagents.
- This approach is relevant for introducing the sulfonyl chloride group onto oxan derivatives bearing cyano substituents.
Specific Preparation Route for this compound
While direct literature on this compound is scarce, analogous synthetic routes can be inferred from related sulfonyl chloride syntheses, such as those for cyanobenzene sulfonyl chlorides.
Stepwise Synthesis via Sulfonic Acid Intermediate and Chlorination
- Step 1: Formation of 4-Cyanooxan-4-yl Methanesulfonic Acid or Sulfonate Intermediate
- Introduction of methanesulfonyl group onto the 4-cyanooxan ring via sulfonation or nucleophilic substitution.
- Conditions: Controlled temperature, inert atmosphere, suitable solvent (e.g., DMF or dichloromethane).
- Step 2: Conversion to Sulfonyl Chloride
- Chlorination of the sulfonic acid intermediate using thionyl chloride or phosphorus pentachloride.
- Reaction temperature: 60–75 °C.
- Reaction time: Several hours (e.g., 12–15 hours).
- Step 3: Purification
- Extraction, washing, drying, and recrystallization to isolate pure this compound.
Example from Analogous Cyanobenzene Sulfonyl Chloride Synthesis
A relevant patent describes the synthesis of 4-chloro-2-cyanobenzene sulfonyl chloride via:
- Reaction of halogenated benzonitrile with sodium sulfide to form sulfonate intermediate.
- Oxidation to sulfonic acid.
- Chlorination with thionyl chloride to yield sulfonyl chloride.
This method avoids diazotization and uses low-toxicity reagents, providing a clean, industrially scalable route.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Fluoro-5-chlorobenzonitrile + Na2S·9H2O, DMF, 50-55 °C, 6 h | Sulfonate intermediate |
| 2 | Oxidation with NaOCl, Acetic acid, 20-30 °C, 4 h | Sulfonic acid intermediate |
| 3 | Thionyl chloride, dichloroethane, 62-72 °C, 13 h | Sulfonyl chloride final product |
This example illustrates the utility of stepwise oxidation and chlorination for sulfonyl chloride synthesis on cyanated aromatic rings, adaptable to oxan systems.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- Reaction Control: Maintaining temperature and reactant ratios is critical to avoid side reactions such as over-chlorination or decomposition.
- Safety: Chlorinating agents like thionyl chloride and chlorine gas require strict safety protocols due to toxicity and corrosiveness.
- Purification: Phase separation and drying under reduced pressure are essential to achieve high purity.
- Industrial Viability: Continuous processes with recycling of hydrochloric acid and controlled gas dispersion enhance scalability and reduce waste.
- Environmental Impact: Methods avoiding diazotization and using low-toxicity reagents minimize hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: (4-Cyanooxan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can hydrolyze to form (4-Cyanooxan-4-yl)methanesulfonic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
- Substituted (4-Cyanooxan-4-yl)methanesulfonyl derivatives
- (4-Cyanooxan-4-yl)methanesulfonic acid
- (4-Aminoxan-4-yl)methanesulfonyl chloride .
Scientific Research Applications
Biological Applications
(4-Cyanooxan-4-yl)methanesulfonyl chloride plays a significant role in biological research, particularly in:
- Modification of Biomolecules: It can be used to modify proteins and peptides, facilitating studies on enzyme activity and protein interactions.
- Drug Development: This compound serves as a building block for synthesizing pharmaceuticals, with ongoing investigations into its therapeutic potential.
Chemical Applications
In chemistry, it is utilized for:
- Synthesis of Complex Molecules: Acts as an important intermediate in the synthesis of various chemical compounds.
- Reactivity Studies: Its unique functional groups allow for diverse chemical reactions, including substitution and hydrolysis.
Industrial Applications
In industrial settings, this compound is employed in:
- Production of Specialty Chemicals: Used in the formulation of specialty materials that require specific chemical properties.
Case Study 1: Drug Development
Recent studies have explored the use of this compound as a precursor in the synthesis of novel drug candidates targeting specific biological pathways. Researchers have reported promising results in modifying existing pharmaceutical compounds to enhance efficacy and reduce side effects.
Case Study 2: Protein Modification
In another study, this compound was utilized to modify proteins for better binding affinities in enzyme assays. The modifications led to improved understanding of enzyme kinetics and substrate specificity.
Mechanism of Action
The mechanism of action of (4-Cyanooxan-4-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The cyano group can also participate in reactions, such as reduction to an amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and stability of sulfonyl chlorides are highly dependent on substituents. Below is a comparison with key analogs:
Reactivity and Stability
- Hydrolysis: Sulfonyl chlorides undergo hydrolysis to sulfonic acids. Methanesulfonyl chloride reacts violently with water/NaOH, while substituted oxane derivatives require controlled conditions. For example: Methanesulfonyl chloride: Complete hydrolysis in 2.5 M NaOH at room temperature . (4-Methoxyoxan-4-yl)methanesulfonyl chloride: Likely requires prolonged stirring or reflux due to steric and electronic effects of the methoxy group . Target compound: The cyano group’s strong electron-withdrawing nature may accelerate hydrolysis compared to methoxy analogs but slow it relative to unsubstituted methanesulfonyl chloride due to steric hindrance .
- Synthetic Utility: Methanesulfonyl chloride is used to generate sulfene (CH₂=SO₂) and methanesulfonates . Fluorinated and methoxy oxane derivatives are employed in pharmaceutical synthesis (e.g., triterpenoid derivatives) . Target compound: Likely serves as a precursor for cyano-containing sulfonamides or sulfonate esters in drug discovery, leveraging the CN group’s polarity for enhanced bioactivity .
Biological Activity
(4-Cyanooxan-4-yl)methanesulfonyl chloride is an organic compound characterized by its unique structural features, including a cyano group, an oxane ring, and a methanesulfonyl chloride moiety. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and applications in drug development.
- Molecular Formula : C7H10ClNO3S
- Molecular Weight : 207.68 g/mol
- CAS Number : 1461714-83-9
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClNO3S |
| Molecular Weight | 207.68 g/mol |
| CAS Number | 1461714-83-9 |
| Appearance | Colorless to light yellow liquid |
The biological activity of this compound is primarily attributed to its electrophilic methanesulfonyl chloride group, which can react with various nucleophiles, including amino acids and other biological molecules. This reactivity allows it to form sulfonamide derivatives, which can interact with specific enzymes or receptors in biological systems .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
- Modification of Biomolecules : It is utilized in the modification of proteins and peptides, potentially enhancing their therapeutic properties or stability .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of specific enzymes |
| Antimicrobial Activity | Preliminary evidence of antimicrobial properties |
| Biomolecule Modification | Used in the modification of proteins and peptides |
Case Studies
- Enzyme Interaction Study : A study investigated the interaction between this compound and a target enzyme involved in cancer progression. The results indicated that the compound could effectively inhibit enzyme activity, suggesting potential use as a therapeutic agent .
- Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a new class of antibiotics.
Applications in Research and Industry
The unique structure of this compound makes it valuable for:
Q & A
Q. What are the critical safety precautions for handling (4-Cyanooxan-4-yl)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a respirator for organic vapors if local exhaust ventilation is insufficient .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of toxic vapors or aerosols .
- Emergency Protocols: In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for 20 minutes and seek medical attention .
- Waste Disposal: Collect residues in sealed, corrosion-resistant containers and dispose via approved hazardous waste facilities .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions: Store in a cool (<25°C), dry, and well-ventilated area away from oxidizers (e.g., peroxides, nitrates). Use glass containers with corrosion-resistant liners .
- Light Sensitivity: Protect from direct sunlight to prevent photolytic decomposition .
- Moisture Control: Keep containers tightly sealed to avoid hydrolysis, which generates toxic HCl gas .
Q. What solvents are compatible with sulfonyl chloride derivatives like this compound?
Methodological Answer:
- Preferred Solvents: Dichloromethane, tetrahydrofuran (THF), and ethers are ideal due to their low reactivity and ability to dissolve sulfonyl chlorides .
- Avoid: Protic solvents (e.g., water, alcohols) to prevent premature hydrolysis or side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation using this compound?
Methodological Answer:
- Temperature Control: Maintain reactions at 0–5°C to minimize side reactions (e.g., sulfonic acid formation). Slowly warm to room temperature post-addition .
- Catalysts: Use tertiary amines (e.g., triethylamine) to scavenge HCl and drive reactions to completion .
- Substrate Compatibility: Test nucleophilic substrates (e.g., amines, alcohols) in anhydrous conditions. Monitor via TLC or HPLC for conversion rates .
Q. What analytical techniques are recommended to characterize by-products from reactions involving this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (e.g., Purospher® STAR Columns) with UV detection at 254 nm to separate sulfonamide derivatives and unreacted starting materials .
- Spectroscopy: Employ and NMR to confirm functionalization at the oxane ring’s cyano group. FT-IR can identify sulfonyl (–SO) stretches near 1350–1150 cm .
- Mass Spectrometry: High-resolution LC-MS (ESI+) detects trace impurities (e.g., sulfonic acids) with mass accuracy <5 ppm .
Q. How can contradictory data on the compound’s hydrolytic stability be resolved?
Methodological Answer:
- Controlled Hydrolysis Studies: Conduct kinetic experiments in buffered solutions (pH 2–12) at 25°C. Monitor chloride ion release via ion chromatography to quantify hydrolysis rates .
- Computational Modeling: Use DFT calculations to compare energy barriers for hydrolysis pathways, identifying dominant mechanisms (e.g., nucleophilic attack at sulfur vs. cyanide displacement) .
Key Research Considerations
- Contradictions in Data: Discrepancies in decomposition pathways (e.g., sulfur vs. cyanide reactivity) require validation through isotopic labeling or tandem MS/MS fragmentation .
- Biological Applications: Explore derivatization for protease inhibitors or kinase modulators, leveraging the cyano group’s electron-withdrawing properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
